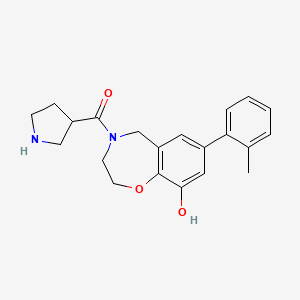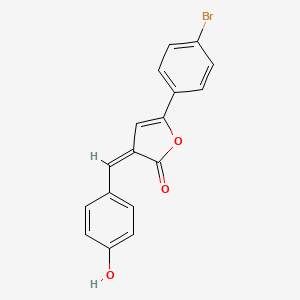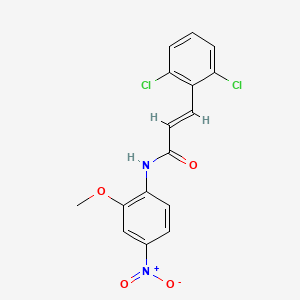
7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol, also known as TC-2153, is a small molecule that has been identified as a potential therapeutic agent for various neurological disorders.
Wirkmechanismus
7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol is believed to exert its therapeutic effects by modulating the activity of the Rac1 protein, which is involved in various cellular processes, including cell migration, proliferation, and survival. 7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been shown to inhibit the activity of Rac1, leading to reduced neurodegeneration and improved cognitive function in animal models of neurological disorders.
Biochemical and Physiological Effects:
7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol for lab experiments is its ability to cross the blood-brain barrier, allowing it to exert its effects directly on the brain. However, one of the limitations of 7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol. One area of research is to investigate its potential as a treatment for other neurological disorders, such as multiple sclerosis and amyotrophic lateral sclerosis. Another area of research is to develop more efficient synthesis methods for 7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol, which could improve its availability for research and potential therapeutic use. Additionally, further studies are needed to fully understand the mechanism of action of 7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol and its effects on various cellular processes.
Conclusion:
In conclusion, 7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol is a small molecule that has shown promise as a potential therapeutic agent for various neurological disorders. Its ability to modulate the activity of the Rac1 protein and its biochemical and physiological effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol involves a multi-step process that starts with the reaction of 3-chlorobenzaldehyde with 3-methoxybenzylamine to form an intermediate product. The intermediate product is then subjected to a series of reactions, including cyclization and reduction, to yield 7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol. The synthesis method has been described in detail in a research article by Cai et al. (2012).
Wissenschaftliche Forschungsanwendungen
7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been studied extensively for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. It has been shown to improve cognitive function and reduce neurodegeneration in animal models of these diseases. 7-(3-chlorophenyl)-4-(3-methoxybenzyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has also been investigated for its potential as a treatment for drug addiction and depression.
Eigenschaften
IUPAC Name |
7-(3-chlorophenyl)-4-[(3-methoxyphenyl)methyl]-3,5-dihydro-2H-1,4-benzoxazepin-9-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO3/c1-27-21-7-2-4-16(10-21)14-25-8-9-28-23-19(15-25)11-18(13-22(23)26)17-5-3-6-20(24)12-17/h2-7,10-13,26H,8-9,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTHZENQQJCRJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCOC3=C(C2)C=C(C=C3O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5487709.png)
![2-(1H-benzimidazol-2-yl)-3-[5-(4-bromo-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5487722.png)
![2-[(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5487725.png)


![4-methyl-N-(2-methylphenyl)-3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5487745.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5487749.png)

![N-{2-[3-(aminomethyl)-1-pyrrolidinyl]-1,1-dimethyl-2-oxoethyl}-4-methylaniline dihydrochloride](/img/structure/B5487778.png)
![6-(6-amino-1H-pyrrolo[2,3-b]pyridin-4-yl)-N~2~,N~2~-diethylpyrimidine-2,4-diamine](/img/structure/B5487782.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5487788.png)
![3-phenoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5487796.png)
![N,N-dimethyl-3-[(9-oxo-1-oxa-8-azaspiro[4.6]undec-8-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5487811.png)